CB1R/AMPK modulator 1 is a compound that interacts with the cannabinoid receptor type 1 (CB1R) and the AMP-activated protein kinase (AMPK). This compound is of interest due to its potential role in regulating metabolic pathways and influencing various physiological processes. The CB1R is primarily involved in the central nervous system and metabolic regulation, while AMPK acts as a cellular energy sensor, playing a crucial role in maintaining energy homeostasis.
CB1R/AMPK modulator 1 falls under the category of small molecule modulators. It is classified based on its interaction with two key biological targets: CB1R, a member of the G protein-coupled receptor family, and AMPK, a serine/threonine kinase that regulates energy balance at both the cellular and whole-body levels.
The synthesis of CB1R/AMPK modulator 1 typically involves organic synthesis techniques, which may include:
The synthesis often requires careful control of reaction conditions such as temperature, pH, and reaction time to optimize yield. Analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the identity and purity of the synthesized compound.
The molecular structure of CB1R/AMPK modulator 1 features a unique arrangement that allows it to interact with both CB1R and AMPK. While specific structural details were not provided in the search results, compounds of this nature typically include:
The exact molecular formula and weight would depend on the specific structure of CB1R/AMPK modulator 1. Typically, these compounds are characterized by their molecular weight, which can be determined through mass spectrometry.
CB1R/AMPK modulator 1 participates in various chemical reactions primarily through its interactions with biological receptors:
The reactions facilitated by CB1R/AMPK modulator 1 are often studied using biochemical assays that measure receptor activation or inhibition. Techniques like fluorescence resonance energy transfer (FRET) or bioluminescence resonance energy transfer (BRET) can be utilized to observe these interactions in real-time.
The mechanism of action for CB1R/AMPK modulator 1 involves dual modulation:
Research indicates that modulation of these pathways can have significant implications for metabolic disorders such as obesity and diabetes .
While specific physical properties such as melting point or solubility were not detailed in the sources, compounds like CB1R/AMPK modulator 1 are generally characterized by:
Chemical properties include reactivity with various biological targets, stability under physiological conditions, and potential for metabolic transformations within biological systems.
CB1R/AMPK modulator 1 has several scientific applications:
The endocannabinoid system (ECS) and cellular energy sensors constitute a sophisticated regulatory network for metabolic homeostasis. Cannabinoid receptor 1 (CB1R), a G-protein-coupled receptor (GPCR) highly expressed in the brain and peripheral tissues, governs energy intake, lipid metabolism, and glucose homeostasis [2] [8]. Its activation promotes lipogenesis and inhibits fatty acid oxidation, contributing to obesity-associated metabolic dysfunction [6]. Conversely, AMP-activated protein kinase (AMPK), a master cellular energy sensor, stimulates catabolic processes (e.g., fatty acid oxidation, mitochondrial biogenesis) while inhibiting anabolic pathways (e.g., gluconeogenesis, lipogenesis) [4] [10].
The functional crosstalk between CB1R and AMPK is bidirectional and tissue-specific:
Table 1: Metabolic Pathways Regulated by CB1R and AMPK Crosstalk
Tissue | CB1R Activation Effects | AMPK Activation Effects | Functional Outcome |
---|---|---|---|
Liver | ↓ AMPK phosphorylation; ↑ lipogenesis | ↑ Fatty acid oxidation; ↓ gluconeogenesis | Energy storage vs. mobilization |
Adipose | ↓ Thermogenesis; ↑ lipid storage | ↑ Mitochondrial biogenesis; ↑ browning | Adipose tissue expansion vs. energy dissipation |
Heart | ↓ PGC-1α; ↑ ROS production | ↑ Mitochondrial synthesis; ↓ apoptosis | Mitochondrial homeostasis under stress |
Skeletal Muscle | ↓ Glucose uptake; ↑ insulin resistance | ↑ GLUT4 translocation; ↑ glycolysis | Glycemic control |
Obesity and type 2 diabetes (T2D) feature intertwined pathophysiological mechanisms involving CB1R hyperactivity and AMPK impairment:
Chronic overactivation impairs mitochondrial dynamics by suppressing AMPK/PGC-1α signaling, reducing oxidative capacity [4].
AMPK Inactivation in Metabolic Stress:
Mitochondrial dysfunction in cardiomyocytes under metabolic stress is directly linked to AMPK/PGC-1α pathway suppression [4].
Synergistic Potential of Dual Modulation:
The therapeutic targeting of CB1R and AMPK has evolved through three generations:
Key Limitation: Central CB1R occupancy disrupted reward pathways and stress responses [1].
Second Generation: Peripherally Restricted CB1R Antagonists
MRI-1891: Biased antagonist inhibiting β-arrestin signaling over Gi pathways; demonstrated weight loss (3.3% over 28 days) in Phase 1b trials for metabolic syndrome [1] [3].
Third Generation: Hybrid CB1R Antagonists/AMPK Activators
Table 2: Evolution of CB1R-Targeted Therapies with AMPK Implications
Generation | Representative Compounds | Mechanistic Innovation | Key Metabolic Findings |
---|---|---|---|
First (CNS-penetrant) | Rimonabant, Taranabant, Ibipinabant | Global CB1R inverse agonism | Weight loss, improved insulin sensitivity; withdrawn due to CNS effects |
Second (Peripherally restricted) | JD5037, MRI-1867, MRI-1891 | Minimized BBB penetration; biased signaling | Hepatic insulin sensitization (Sirt1/mTORC2); reduced fibrosis; no CNS side effects |
Third (Hybrid modulators) | CB1R/iNOS inhibitors, CB1R/AMPK Modulator 1 | Multi-target engagement: CB1R blockade + AMPK activation | Synergistic improvement in mitochondrial function (↑ PGC-1α); enhanced insulin sensitivity |
The trajectory underscores a paradigm shift from broad receptor blockade to tissue-specific modulation and synergistic pathway engagement. CB1R/AMPK Modulator 1 exemplifies this evolution by integrating structural insights from cryo-EM studies of CB1R [1] with dynamic AMPK activation kinetics to optimize metabolic efficacy.
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.:
CAS No.: 67584-42-3